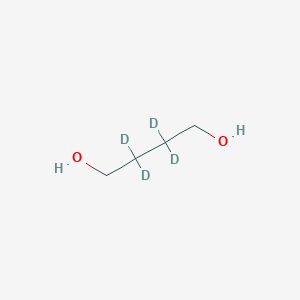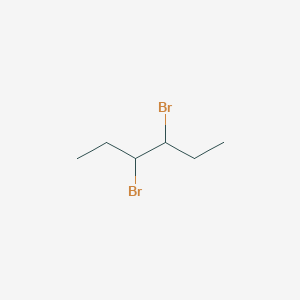
4-(Hidroximetil)bencenosulfonamida
Descripción general
Descripción
4-(Hydroxymethyl)benzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its potential as a biochemical inhibitor and its role in various chemical reactions. The compound's structure allows for a variety of substitutions, which can lead to a range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide scaffold. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the addition of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, the synthesis of 4-substituted-ureido benzenesulfonamides as carbonic anhydrase inhibitors involves the addition of ureido groups . These methods demonstrate the versatility of benzenesulfonamide derivatives in drug design.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of 4-substituted-ureido benzenesulfonamides revealed hydrophobic interactions within the carbonic anhydrase II active site, which correlate with inhibitor potency . The crystallographic analysis of these compounds provides insights into the molecular interactions that govern their inhibitory effects.
Chemical Reactions Analysis
Benzenesulfonamide derivatives participate in various chemical reactions, often as inhibitors of enzymes like carbonic anhydrase. The inhibitory activity of these compounds is due to their ability to bind to the active site of the enzyme, as seen with the flexible triazole moieties in benzenesulfonamides that are effective carbonic anhydrase inhibitors . The chemical reactivity of these compounds is influenced by the nature of the substituents attached to the benzenesulfonamide core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide involved spectroscopic studies and crystal structure analysis, which provided detailed information on its structural and spectroscopic properties . These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Actividad Antipalúdica
Las bencenosulfonamidas, incluyendo la 4-(Hidroximetil)bencenosulfonamida, se ha encontrado que poseen propiedades antipalúdicas . Esto las hace útiles en el desarrollo de medicamentos para el tratamiento de la malaria.
Actividad Antibacteriana
Estos compuestos también exhiben propiedades antibacterianas . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos antibióticos, particularmente a medida que la resistencia a los antibióticos existentes sigue siendo un importante desafío de salud global.
Actividad Antitumoral
Las bencenosulfonamidas han demostrado actividad antitumoral . Esto sugiere que podrían usarse en el desarrollo de nuevos tratamientos contra el cáncer, particularmente para las formas de cáncer que son resistentes a las terapias existentes.
Actividad Anticancerígena
Además de sus propiedades antitumorales, las bencenosulfonamidas también exhiben propiedades anticancerígenas . Esto destaca aún más su potencial en el desarrollo de nuevos tratamientos contra el cáncer.
Actividad Anticonvulsiva
Se ha encontrado que las bencenosulfonamidas poseen propiedades anticonvulsivas . Esto sugiere aplicaciones potenciales en el tratamiento de afecciones como la epilepsia.
Actividad Analgésica
Estos compuestos también exhiben propiedades analgésicas (para aliviar el dolor) . Esto sugiere que podrían usarse en el desarrollo de nuevos medicamentos para el alivio del dolor.
Agentes Antiinflamatorios
Los híbridos de triazol-bencenosulfonamida han mostrado potencial como agentes antiinflamatorios . Esto podría conducir al desarrollo de nuevos tratamientos para afecciones como la artritis y otras enfermedades inflamatorias.
Agentes Anticancerígenos y Antimicrobianos a través de la Inhibición de la Anhidrasa Carbónica IX
Se han sintetizado y estudiado nuevos derivados de bencenosulfonamida por sus actividades anticancerígenas y antimicrobianas a través de la inhibición de la anhidrasa carbónica IX . Esta enzima se expresa en exceso en muchos tumores sólidos, lo que la convierte en un objetivo prometedor para nuevos agentes antiproliferativos .
Direcciones Futuras
Future research could focus on further exploring the biological activities of 4-(Hydroxymethyl)benzenesulfonamide and its derivatives, particularly their potential as anticancer and antimicrobial agents . The compound’s inhibitory effects on carbonic anhydrase IX, which is overexpressed in many solid tumors, make it a promising target for novel antiproliferative agents .
Mecanismo De Acción
Target of Action
The primary target of 4-(Hydroxymethyl)benzenesulfonamide is Carbonic Anhydrase (CA) . CAs are a family of metalloenzymes that catalyze the hydration of CO2, interconverting between CO2 and water to bicarbonate ions and protons . They play a crucial role in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis .
Mode of Action
4-(Hydroxymethyl)benzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is essential for the synthesis of folic acid in these organisms .
Biochemical Pathways
The compound’s action affects the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, 4-(Hydroxymethyl)benzenesulfonamide prevents the synthesis of folic acid, a vital component for bacterial growth and survival .
Pharmacokinetics
Benzenesulfonamides are usually well absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The inhibition of folic acid synthesis by 4-(Hydroxymethyl)benzenesulfonamide leads to a halt in bacterial growth and survival, making it a potential candidate for antimicrobial therapy . In addition, some benzenesulfonamide derivatives have shown significant inhibitory effects against cancer cell lines .
Action Environment
Environmental factors such as pH and the presence of pus can influence the action, efficacy, and stability of 4-(Hydroxymethyl)benzenesulfonamide . For instance, the antibacterial action of benzenesulfonamides is inhibited by pus
Propiedades
IUPAC Name |
4-(hydroxymethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULCVOIRJRJPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435262 | |
| Record name | 4-(hydroxymethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67472-44-0 | |
| Record name | 4-(hydroxymethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Hydroxymethyl)benzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TZ9W97FYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(hydroxymethyl)benzenesulfonamide interact with carbonic anhydrases and what are the downstream effects?
A: 4-(Hydroxymethyl)benzenesulfonamide acts as a sulfonamide inhibitor of β-carbonic anhydrases (CAs). [] Sulfonamides typically bind to the zinc ion within the CA active site, mimicking the natural substrate, bicarbonate. [] This binding prevents the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibiting CA activity can have various downstream effects depending on the physiological context and specific CA isoform targeted.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)




![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)







